molecular formula C6H15ClF2N2O3 B3056263 L-Eflornithine monohydrochloride CAS No. 69955-42-6

L-Eflornithine monohydrochloride

Cat. No.: B3056263
CAS No.: 69955-42-6
M. Wt: 236.64 g/mol
InChI Key: FJPAMFNRCFEGSD-QYCVXMPOSA-N
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Description

L-Ornithine, 2-(difluoromethyl)-, monohydrochloride is a chemical compound with the molecular formula C6H13ClF2N2O2. It is a derivative of L-ornithine, an amino acid involved in the urea cycle. This compound is known for its role as an inhibitor of ornithine decarboxylase, an enzyme critical in the polyamine biosynthetic pathway .

Properties

IUPAC Name

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPAMFNRCFEGSD-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@](C(F)F)(C(=O)O)N)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69955-42-6
Record name Eflornithine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EFLORNITHINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3O9BB413G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, followed by purification steps such as crystallization or chromatography to ensure high purity and yield. The specific conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: L-Ornithine, 2-(difluoromethyl)-, monohydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethylamines .

Scientific Research Applications

L-Ornithine, 2-(difluoromethyl)-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of L-Ornithine, 2-(difluoromethyl)-, monohydrochloride involves the inhibition of ornithine decarboxylase. This enzyme catalyzes the decarboxylation of ornithine to putrescine, a key step in polyamine biosynthesis. By inhibiting this enzyme, the compound reduces the levels of polyamines, which are essential for cell growth and differentiation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: L-Ornithine, 2-(difluoromethyl)-, monohydrochloride is unique due to its specific difluoromethyl modification, which enhances its inhibitory activity against ornithine decarboxylase. This modification also affects its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Eflornithine monohydrochloride
Reactant of Route 2
L-Eflornithine monohydrochloride

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